![molecular formula C22H33ClS2 B14207524 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830321-00-1](/img/structure/B14207524.png)
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and two oct-1-en-1-ylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oct-1-en-1-ylsulfanyl groups, which can be derived from oct-1-ene and thiol compounds.
Substitution Reaction: The oct-1-en-1-ylsulfanyl groups are then introduced to the benzene ring through a substitution reaction. This reaction is facilitated by the presence of a suitable catalyst and occurs under controlled temperature and pressure conditions.
Chlorination: The final step involves the chlorination of the benzene ring at the 1-position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, modified sulfanyl groups.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atom.
科学研究应用
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, depending on its derivatives and modifications.
Pathways Involved: The pathways involved may include oxidative stress, signal transduction, and metabolic processes, depending on the biological context.
相似化合物的比较
Similar Compounds
1-Chloro-2,4-dimethylbenzene: Similar in structure but with methyl groups instead of oct-1-en-1-ylsulfanyl groups.
1-Chloro-2,4-dichlorobenzene: Similar in structure but with additional chlorine atoms instead of sulfanyl groups.
1-Chloro-2,4-bis(phenylsulfanyl)benzene: Similar in structure but with phenylsulfanyl groups instead of oct-1-en-1-ylsulfanyl groups.
Uniqueness
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of long-chain oct-1-en-1-ylsulfanyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and material science.
属性
CAS 编号 |
830321-00-1 |
|---|---|
分子式 |
C22H33ClS2 |
分子量 |
397.1 g/mol |
IUPAC 名称 |
1-chloro-2,4-bis(oct-1-enylsulfanyl)benzene |
InChI |
InChI=1S/C22H33ClS2/c1-3-5-7-9-11-13-17-24-20-15-16-21(23)22(19-20)25-18-14-12-10-8-6-4-2/h13-19H,3-12H2,1-2H3 |
InChI 键 |
GKRPMNORUGNVRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CSC1=CC(=C(C=C1)Cl)SC=CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



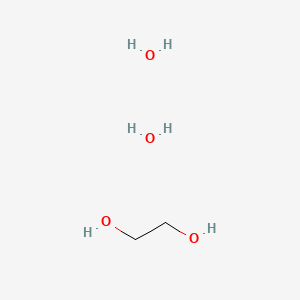
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
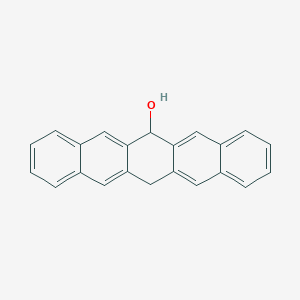
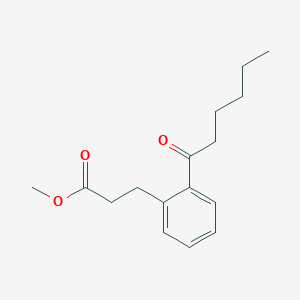
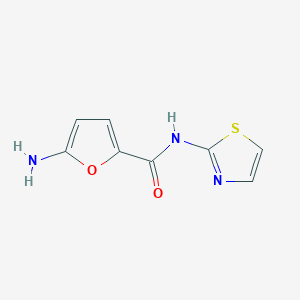
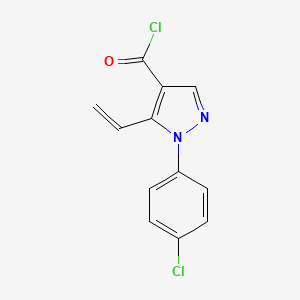
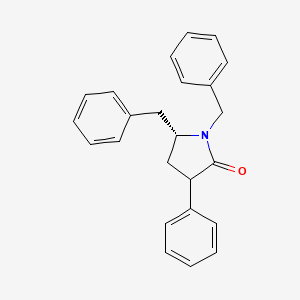
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
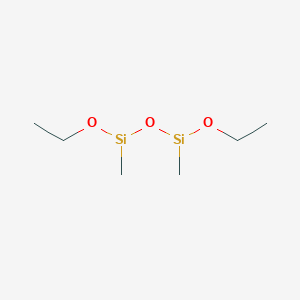
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
